molecular formula C15H22BFO3 B2901671 3-(4-Fluorophenyl)-3-hydroxypropylboronic acid pinacol ester CAS No. 2377587-41-0

3-(4-Fluorophenyl)-3-hydroxypropylboronic acid pinacol ester

Cat. No. B2901671
CAS RN: 2377587-41-0
M. Wt: 280.15
InChI Key: ARXTXSIPFNDPKX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-hydroxypropylboronic acid pinacol ester is a boronic ester compound . Boronic esters, such as this one, are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)-3-hydroxypropylboronic acid pinacol ester is represented by the linear formula C15H22BFO2 .


Chemical Reactions Analysis

Pinacol boronic esters, including 3-(4-Fluorophenyl)-3-hydroxypropylboronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters has also been reported .

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a pinacol boronic ester, is a valuable building block in organic synthesis . It is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura reaction, a type of cross-coupling reaction, used to form carbon-carbon bonds . The protodeboronation process it undergoes has been applied to various biochemical pathways, including the synthesis of methoxy protected (−)-Δ8-THC and cholesterol .

Pharmacokinetics

It’s important to note that boronic pinacol esters, including this compound, are only marginally stable in water . Their hydrolysis rate is considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This has significant implications in organic synthesis, including the synthesis of various bioactive compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO3/c1-14(2)15(3,4)20-16(19-14)10-9-13(18)11-5-7-12(17)8-6-11/h5-8,13,18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXTXSIPFNDPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol

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